Propylene glycol behenate

Description

Properties

CAS No. |

100214-87-7 |

|---|---|

Molecular Formula |

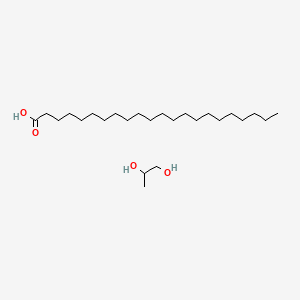

C25H52O4 |

Molecular Weight |

416.7 g/mol |

IUPAC Name |

docosanoic acid;propane-1,2-diol |

InChI |

InChI=1S/C22H44O2.C3H8O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;1-3(5)2-4/h2-21H2,1H3,(H,23,24);3-5H,2H2,1H3 |

InChI Key |

HJJZFSVYWJHHFE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.CC(CO)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.CC(CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Esterification Pathways of Propylene Glycol Behenate

Propylene (B89431) glycol behenate (B1239552) is primarily synthesized via the esterification of propylene glycol with behenic acid or its derivatives. The resulting product is typically a mixture of monoesters and diesters. made-in-china.combrilliantchemi.comfao.org Several established industrial pathways are utilized for its production, each presenting different advantages and product compositions.

Common synthesis routes include:

Direct Esterification : This is a direct reaction between propylene glycol (1,2-propanediol) and behenic acid. fao.orggoogle.com The process is typically conducted at elevated temperatures, such as 120–150°C, often under reflux and in the presence of an acid catalyst to drive the reaction forward by removing the water formed. While straightforward, this method yields a mixture of mono- and diesters, with the monoester content reaching approximately 55-60% under practical conditions. google.com

Transesterification : A widely used commercial method involves the transesterification of triglycerides rich in behenic acid (such as fully hydrogenated high erucic rapeseed oil) with propylene glycol. google.comgoogleapis.com This reaction is generally performed at high temperatures, ranging from 177°C to 232°C (350° to 450°F), using an alkaline catalyst like sodium hydroxide (B78521). google.comgoogle.com The resulting crude product is complex, containing propylene glycol mono- and diesters, as well as residual monoglycerides (B3428702), diglycerides, and glycerol (B35011). fao.orggoogle.com

Reaction with Propylene Oxide : An alternative pathway involves reacting behenic acid with propylene oxide. google.com This process can be catalyzed by substances such as potassium hydroxide at temperatures between 100°C and 160°C. google.com Careful control of the reaction is necessary, as allowing it to proceed too far can decrease the yield of the desired monoester and increase the formation of diesters and free glycol. google.com

Reaction with Acid Chloride : Propylene glycol can also be reacted with behenoyl chloride, the acid chloride derivative of behenic acid. google.comcir-safety.org This method is another route to producing propylene glycol esters, sometimes utilizing pyridine (B92270) in the reaction. cir-safety.org

The choice of method depends on factors like the cost of raw materials, desired product purity, and the required scale of production. The reaction of propylene glycol with fatty acids or their triglyceride form is most common. google.com

Table 1: Comparison of Synthetic Pathways for Propylene Glycol Behenate

| Synthetic Pathway | Primary Reactants | Typical Catalysts | General Conditions | Primary Products & By-products | Source Citation |

|---|---|---|---|---|---|

| Direct Esterification | Propylene Glycol, Behenic Acid | Acid catalysts (e.g., p-toluenesulfonic acid) | High temperature (120-150°C), water removal | Mixture of mono- and diesters, water | google.com |

| Transesterification | Propylene Glycol, Triglycerides (rich in behenic acid) | Alkaline catalysts (e.g., sodium hydroxide) | High temperature (177-232°C) | Mono-/diesters, monoglycerides, diglycerides, glycerol | fao.orggoogle.comgoogle.com |

| Reaction with Propylene Oxide | Propylene Oxide, Behenic Acid | Potassium-based catalysts (e.g., KOH) | Elevated temperature (100-160°C), pressure | Mixture of monoester isomers, diesters, polypropylene (B1209903) glycols | google.com |

| Reaction with Acid Chloride | Propylene Glycol, Behenoyl Chloride | Pyridine (sometimes used) | Varies | Mono- and diesters, hydrochloric acid (or its salt) | google.comcir-safety.org |

Green Chemistry Principles in Propylene Glycol Behenate Synthesis

In alignment with the growing emphasis on sustainable manufacturing, green chemistry principles are being applied to the synthesis of propylene (B89431) glycol behenate (B1239552). These approaches aim to reduce environmental impact by using renewable feedstocks and employing cleaner, more efficient catalytic systems.

A key development in this area is the use of enzymatic catalysis, which circumvents the need for the harsh conditions and aggressive chemical catalysts associated with traditional methods. capes.gov.brresearchgate.net Lipases (EC 3.1.1.3) are enzymes that can effectively catalyze esterification and transesterification reactions under significantly milder conditions. google.comresearchgate.net This enzymatic route is considered simpler, cleaner, and more environmentally friendly. google.com

Research has demonstrated the efficacy of various lipases for producing propylene glycol esters:

Immobilized lipases are often preferred as they can be easily recovered and reused, which increases the cost-effectiveness and sustainability of the process. capes.gov.bracs.org

Studies have shown that lipases such as those from Pseudomonas cepacia, Mucor miehei, and Candida antarctica (often immobilized, e.g., Novozym 435) are effective catalysts. google.comcapes.gov.bracs.org

These reactions can be performed at much lower temperatures (e.g., 40–60°C) than conventional chemical syntheses. capes.gov.bracs.org

The choice of solvent can influence reaction efficiency, with some studies favoring hydrophobic organic solvents, while others have explored solvent-free systems to further enhance the green credentials of the process. capes.gov.bracs.org

Another facet of green chemistry in this context is the use of renewable raw materials. pcimag.com Propylene glycol itself can be produced via the hydrogenolysis of glycerol (B35011), a major by-product of biodiesel production. pcimag.comresearchgate.netnih.gov Utilizing this "bio-propylene glycol" significantly reduces the carbon footprint of the final ester product compared to using propylene glycol derived from petrochemical sources. cefic.org The synthesis of propylene glycol from renewable glycerin is seen as a sustainable process that adds value to the biodiesel industry. researchgate.netcefic.org

Table 2: Research Findings on Enzymatic Synthesis of Propylene Glycol Esters

| Lipase Source | Substrates | Reaction Conditions | Key Findings | Source Citation |

|---|---|---|---|---|

| Pseudomonas cepacia | Propylene Glycol, Triglycerides (Tripalmitin, Tristearin, Triolein) | 40°C, orbital shaker, organic solvents | Effective for transesterification; anhydrous enzyme and hydrophobic solvents were favored. | acs.org |

| Immobilized Mucor miehei Lipase | Propylene Glycol, Fatty Acids (EPA, DHA) | 40°C, 24h, hexane/t-butyl alcohol solvent | Enzyme retained over 60% activity after 10 batch cycles. | capes.gov.br |

| Candida antarctica Lipase (Novozym 435) | Propylene Glycol, Soy-derived Fatty Acids | 50°C, vacuum, N₂ sparge | Yielded a composition of over 60% propylene glycol monoesters. | google.com |

| Rhizomucor miehei Lipase | Propylene Glycol, Lauric Acid | Solvent-free system | Demonstrated effective synthesis of propylene glycol monoesters. | capes.gov.br |

Purification Techniques for Synthesized Propylene Glycol Behenate

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its ester and alcohol functionalities. A strong absorption band is typically observed in the region of 1740-1720 cm⁻¹, which is indicative of the C=O stretching vibration of the ester group. Additionally, a broad absorption band in the range of 3500-3200 cm⁻¹ signifies the O-H stretching vibration of the hydroxyl group from the propylene glycol moiety. The presence of long hydrocarbon chains from the behenic acid portion is confirmed by the strong C-H stretching vibrations observed around 2920 and 2850 cm⁻¹.

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

| O-H (hydroxyl) | 3500-3200 (broad) |

| C-H (alkane) | 2920 and 2850 (strong) |

| C=O (ester) | 1740-1720 (strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within the this compound molecule. In ¹H NMR spectroscopy, the chemical shifts and splitting patterns of the proton signals allow for the precise assignment of each proton in the structure. The protons of the propylene glycol moiety would exhibit distinct signals, with the chemical shifts indicating their proximity to the ester and hydroxyl groups. The long alkyl chain of the behenic acid would show a large, complex signal in the aliphatic region (typically 1.2-1.6 ppm), with the α-methylene protons adjacent to the carbonyl group appearing at a more downfield position (around 2.3 ppm).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which further corroborates its structure. In a typical mass spectrum, the molecular ion peak [M]⁺ or a related peak such as [M+H]⁺ or [M+Na]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for esters include the cleavage of the C-O bond, leading to the formation of an acylium ion corresponding to the behenoyl group. Fragmentation of the propylene glycol moiety can also occur, providing further evidence for the connectivity of the molecule.

Chromatographic Analysis of this compound Purity and Composition

Chromatographic techniques are essential for assessing the purity of this compound and for determining the composition of its constituent fatty acids.

Gas Chromatography (GC) for Fatty Acid Methyl Ester Analysis

To analyze the fatty acid composition of this compound, the ester is first transesterified to convert the behenic acid into its more volatile methyl ester, behenic acid methyl ester (BAME). This mixture of fatty acid methyl esters (FAMEs) is then analyzed by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID). The retention time of each FAME is compared to that of known standards, allowing for the identification of the fatty acids present. The peak area of each FAME is proportional to its concentration, enabling the quantitative determination of the fatty acid profile. This analysis is crucial to confirm that behenic acid is the predominant fatty acid and to quantify any other fatty acids that may be present as impurities.

| Analysis Step | Description |

| Transesterification | Conversion of the fatty acid moiety of this compound to its corresponding fatty acid methyl ester (FAME). |

| GC Separation | The FAME mixture is injected into the gas chromatograph, where individual FAMEs are separated based on their boiling points and interactions with the stationary phase. |

| Detection and Quantification | A Flame Ionization Detector (FID) detects the separated FAMEs, and the area of each peak is used to quantify the relative amount of each fatty acid. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Determination

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the quantitative analysis of this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for the separation of esters. The detection can be achieved using various detectors, such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. HPLC allows for the separation of this compound from unreacted starting materials like behenic acid and propylene glycol, as well as from di-esters or other impurities. By using a calibration curve prepared with a standard of known concentration, the exact amount of this compound in a sample can be accurately determined.

Thin-Layer Chromatography (TLC) for Qualitative Assessment

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique used for the qualitative assessment of substances. uad.ac.id In the context of propylene glycol esters, TLC is employed to identify the presence of the compound and to detect potential impurities such as free propylene glycol or residual fatty acids. fao.org

The methodology involves spotting a solution of the sample onto a TLC plate coated with a stationary phase, such as silica gel. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the mobile phase moves up the plate by capillary action, it carries the sample components at different rates depending on their affinity for the stationary phase and solubility in the mobile phase. This differential migration results in the separation of the components.

For this compound, a typical analysis would aim to separate the ester from its starting materials, propylene glycol and behenic acid, and any other byproducts. fao.org Visualization of the separated spots can be achieved by using various techniques, such as spraying with a reagent like iodine vapor or a permanganate (B83412) solution, which reacts with the compounds to produce colored spots. iosrphr.org The position of the spots, represented by the retardation factor (Rf value), allows for the qualitative identification of the components by comparing them to standards run on the same plate. High-Performance Thin-Layer Chromatography (HPTLC) offers enhanced separation efficiency, sensitivity, and the potential for quantitative analysis. iosrphr.organalyticaltoxicology.com

Thermal Analysis of this compound Polymorphism and Phase Behavior

Thermal analysis techniques are crucial for understanding the polymorphism and phase behavior of this compound, which are critical for its functionality in various applications.

Differential Scanning Calorimetry (DSC) is a fundamental technique for investigating the thermal transitions of materials. rigaku.com It measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, DSC analysis reveals key information about its melting behavior and polymorphic transformations.

A typical DSC thermogram of a lipid-like substance such as this compound would exhibit endothermic peaks corresponding to melting points. The presence of multiple peaks can indicate the existence of different polymorphic forms, each with its own characteristic melting temperature. researchgate.net The temperature and enthalpy of these transitions are critical parameters for controlling the crystalline state of the material. In some cases, a glass transition, which appears as a step change in the heat flow, may also be observed at lower temperatures. nih.gov

Published research on related propylene glycol esters, such as propylene glycol monostearate, has demonstrated the existence of metastable and stable polymorphic forms, which can be identified by their distinct melting points in DSC analysis. researchgate.net

Table 1: Illustrative DSC Data for a Hypothetical Propylene Glycol Ester

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Glass Transition (Tg) | -15 | - | - |

| Polymorphic Transition | 45 | 50 | 25 |

| Melting (α-form) | 60 | 65 | 120 |

| Melting (β-form) | 70 | 75 | 150 |

This table is for illustrative purposes and does not represent actual data for this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. torontech.com This technique is essential for determining the thermal stability and decomposition profile of this compound.

A TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the limit of thermal stability for the compound. The analysis can also provide information about the composition of the material by showing distinct weight loss steps corresponding to the volatilization of different components. researchgate.net For this compound, TGA can be used to assess its stability at processing temperatures and to identify the temperature at which thermal degradation begins. torontech.com The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. researchgate.net

Table 2: Illustrative TGA Data for a Hypothetical Propylene Glycol Ester

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 100-150 | 0.5 | Moisture/Volatiles |

| 250-350 | 95.0 | Decomposition of Ester |

| >350 | 4.5 | Residual Char |

This table is for illustrative purposes and does not represent actual data for this compound.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphic Forms

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. rigaku.com It is indispensable for identifying and characterizing the different polymorphic forms of this compound. Polymorphism, the ability of a substance to exist in more than one crystal structure, significantly impacts the physical properties of the material, including its melting point and solubility. researchgate.net

In XRD analysis, a beam of X-rays is directed at the sample, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffraction pattern is unique to the crystalline arrangement of the atoms. mdpi.com Crystalline materials produce sharp diffraction peaks, while amorphous materials show broad halos. mdpi.com

For this compound, different polymorphic forms will produce distinct XRD patterns, allowing for their unambiguous identification. researchgate.net The d-spacing, calculated from the peak positions using Bragg's Law, provides information about the dimensions of the unit cell of the crystal lattice. dovepress.com By comparing the XRD pattern of a sample to reference patterns of known polymorphs, the crystalline form can be determined. This technique is also crucial for studying phase transformations induced by temperature or processing. rigaku.com

Table 3: Illustrative XRD Peak Data for Hypothetical Polymorphs of a Propylene Glycol Ester

| 2θ Angle (°) - Form A | d-spacing (Å) - Form A | 2θ Angle (°) - Form B | d-spacing (Å) - Form B |

| 5.5 | 16.05 | 6.2 | 14.24 |

| 11.0 | 8.04 | 12.4 | 7.13 |

| 16.5 | 5.37 | 18.6 | 4.77 |

| 22.0 | 4.04 | 24.8 | 3.59 |

This table is for illustrative purposes and does not represent actual data for this compound.

Rheological Characterization of this compound and its Dispersions

Rheology is the study of the flow and deformation of matter. The rheological characterization of this compound, both in its molten state and as a component in dispersions, is critical for understanding its processing behavior and the texture of final products. google.com

Rheological properties are measured using a rheometer, which can apply a controlled stress or strain to a sample and measure the resulting strain or stress. Key parameters include viscosity, which describes a fluid's resistance to flow, and viscoelastic properties (storage modulus, G', and loss modulus, G''), which characterize materials that exhibit both viscous and elastic behavior.

For molten this compound, viscosity measurements as a function of temperature and shear rate are important for processes like mixing and pumping. In dispersions, such as emulsions or organogels where this compound acts as a structurant, rheology determines properties like stability, spreadability, and mouthfeel. researchgate.netcsic.es The flow behavior of these dispersions can be Newtonian (viscosity is independent of shear rate), shear-thinning (viscosity decreases with increasing shear rate), or shear-thickening (viscosity increases with increasing shear rate). nih.gov Oscillatory tests can provide insights into the structure of the dispersion by measuring the viscoelastic moduli. A higher storage modulus (G') relative to the loss modulus (G'') indicates a more solid-like, structured system. nih.gov

Table 4: Illustrative Rheological Data for a Hypothetical this compound Dispersion

| Shear Rate (s⁻¹) | Viscosity (Pa·s) |

| 0.1 | 100 |

| 1 | 50 |

| 10 | 10 |

| 100 | 2 |

This table illustrates shear-thinning behavior and does not represent actual data for this compound.

Propylene Glycol Behenate As a Functional Excipient in Pharmaceutical Formulation Science

Fundamental Principles of Propylene (B89431) Glycol Behenate (B1239552) as an Emulsifying Agent and Surfactant

Propylene glycol behenate functions as a non-ionic surfactant, a class of surface-active agents widely used in pharmaceutical formulations for their stability and low toxicity. americanpharmaceuticalreview.com Surfactants are amphiphilic molecules, meaning they contain both a water-loving (hydrophilic) head and an oil-loving (lipophilic) tail. This dual nature allows them to reduce the interfacial tension between immiscible liquids, such as oil and water, enabling the formation of stable emulsions. researchgate.net

The emulsifying action of this compound is dictated by its molecular structure. The propylene glycol portion of the molecule serves as the hydrophilic head, while the long carbon chain of behenic acid (a C22 saturated fatty acid) acts as the lipophilic tail. Due to the significant length of the behenic acid chain, the molecule is predominantly lipophilic. This characteristic is quantified by the Hydrophilic-Lipophilic Balance (HLB) system, a scale from 0 to 20 that classifies the affinity of a surfactant for water or oil. globalrx.com

Excipients with low HLB values (typically 3-6) are more soluble in oil and are effective as water-in-oil (W/O) emulsifiers. Propylene glycol fatty acid esters are known to have low HLB values. For instance, propylene glycol monostearate has an HLB of approximately 3.5. pharmaexcipients.com Given that behenic acid is a longer fatty acid than stearic acid, this compound is expected to have an even lower HLB value, making it a highly effective W/O emulsifier and a valuable lipid component in various formulations. These low-HLB surfactants form mechanically strong crystalline films at oil-water interfaces, which prevents the coalescence of dispersed droplets and stabilizes the emulsion. pharmaexcipients.com

| Property | This compound | Propylene Glycol Monostearate (Analogue) | Propylene Glycol Monopalmitate (Analogue) |

|---|---|---|---|

| Chemical Formula | C25H50O3 | C21H42O3 | C19H38O3 |

| Molecular Weight | 398.66 g/mol pharmiweb.com | 342.56 g/mol | 314.50 g/mol |

| Fatty Acid Chain | Behenic (C22:0) | Stearic (C18:0) | Palmitic (C16:0) |

| Estimated HLB Value | < 3.5 (Highly Lipophilic) | ~3.5 pharmaexcipients.com | 4.6 nih.gov |

| Primary Emulsifier Type | Water-in-Oil (W/O) | Water-in-Oil (W/O) pharmaexcipients.com | Water-in-Oil (W/O) |

Mechanisms of Solubilization Enhancement by this compound in Poorly Soluble Compounds

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their oral bioavailability. nih.gov this compound aids in overcoming this challenge through several mechanisms, primarily related to its function within lipid-based formulations.

Traditional micellar solubilization involves the formation of spherical aggregates (micelles) by surfactants in an aqueous solution above their critical micelle concentration (CMC). pharmedicinejournal.com These micelles have a hydrophobic core and a hydrophilic shell, allowing them to encapsulate and solubilize poorly water-soluble drugs within their core. nih.govpharmedicinejournal.com This mechanism is characteristic of surfactants with high HLB values (>12). pharmaexcipients.com

This compound, with its very low HLB value, does not typically form drug-solubilizing micelles in aqueous environments. Its function is not to act as a primary solubilizer in the aqueous phase but rather to serve as a lipid vehicle or oil phase component. In this role, it helps to dissolve the lipophilic drug within the lipid matrix of the formulation itself. nih.gov While it does not form conventional micelles, it can be a component of reverse micelles in non-aqueous or low-water systems. conicet.gov.arresearchgate.net In these structures, the hydrophilic heads form the core, which can entrap small amounts of water or polar substances, while the lipophilic tails extend into the nonpolar solvent.

Propylene glycol is a premier co-solvent in pharmaceutical formulations, valued for its ability to dissolve a wide range of APIs. globalrx.compharmiweb.comnih.gov It enhances the solubility of hydrophobic compounds by making the solvent environment more favorable for the drug. nih.gov While this compound itself is a lipophilic ester, the propylene glycol moiety is a fundamental part of its structure. In complex formulations like self-emulsifying drug delivery systems (SEDDS), propylene glycol is often used as a co-solvent or co-surfactant. nih.gov Studies have shown that the presence of propylene glycol can significantly influence preservative efficacy and formulation stability, highlighting its importance beyond just solubilization. nih.gov The principle of co-solvency relies on using solvents like propylene glycol, ethanol, or polyethylene (B3416737) glycol (PEG) 400 to create a more suitable environment for the drug. researchgate.net

| Co-solvent | Key Properties | Primary Use |

|---|---|---|

| Propylene Glycol | Viscous, hygroscopic, miscible with water, dissolves both polar and non-polar compounds. globalrx.compharmiweb.com | Solvent, stabilizer, humectant in oral, topical, and injectable formulations. pharmiweb.com |

| Ethanol | Volatile, good solvent for many organic compounds, can act as a preservative. google.com | Solvent in oral liquids, enhances permeation in topical formulations. |

| Polyethylene Glycol 400 (PEG 400) | Liquid polymer, water-miscible, low toxicity. | Solvent in oral liquids and soft gelatin capsules, plasticizer. researchgate.net |

| Glycerin | Viscous, sweet-tasting, hygroscopic, water-miscible. | Solvent, humectant, sweetening agent in oral and topical preparations. researchgate.net |

This compound's Role in Lipid-Based Formulation Strategies

Lipid-based formulation strategies are a cornerstone for improving the oral bioavailability of poorly water-soluble drugs. gattefosse.comgattefosse.com These systems use lipid excipients to dissolve the drug and maintain it in a solubilized state throughout its transit in the gastrointestinal tract. nih.gov this compound, as a solid, lipophilic excipient, plays a crucial role in several of these advanced delivery systems.

One of the most important applications is in Solid Lipid Nanoparticles (SLNs) . SLNs are colloidal carriers where the drug is encapsulated within a solid lipid matrix. nih.gov Glyceryl behenate, a chemically similar compound, is one of the most widely used and ideal excipients for creating the solid core of SLNs. medipol.edu.tr this compound can serve a similar function, acting as the solid lipid that entraps the drug, provides controlled release, and improves stability. researchgate.net Formulations combining propylene glycol esters (like propylene glycol monopalmitate) with other lipids have been successfully used to create stable SLNs for the delivery of lipophilic compounds. nih.gov

In Self-Emulsifying Drug Delivery Systems (SEDDS) , which are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, propylene glycol esters are also utilized. nih.gov Type II lipid-based formulations, for example, are composed of lipids and water-insoluble surfactants with low HLB numbers (<12), a category that includes this compound. pharmaexcipients.com In these systems, propylene glycol esters can act as the primary lipid/oil phase that carries the dissolved drug. For instance, propylene glycol monocaprylate has been selected as the oil phase in the development of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS). uclouvain.be The release of co-solvents like propylene glycol from the oil droplet during emulsification is a key factor in the performance of SEDDS. researchgate.net

| Formulation Type | Primary Role of this compound | Mechanism of Action |

|---|---|---|

| Solid Lipid Nanoparticles (SLN) | Solid Lipid Matrix Former | Forms the solid core that encapsulates the drug, providing structural integrity and controlling drug release. nih.govmedipol.edu.tr |

| Nanostructured Lipid Carriers (NLC) | Solid Lipid Component | Acts as part of a blend of solid and liquid lipids to create an imperfect crystalline structure, increasing drug loading capacity. |

| Self-Emulsifying Drug Delivery Systems (SEDDS/SNEDDS) | Lipophilic/Oil Phase Component | Serves as the primary vehicle for dissolving the lipophilic drug within the formulation pre-concentrate. nih.govnih.gov |

| Topical Creams and Ointments (W/O) | W/O Emulsifier / Thickener | Stabilizes the emulsion and provides structure and viscosity to the semi-solid formulation due to its solid, waxy nature. |

Interactions and Synergistic Effects of Propylene Glycol Behenate in Complex Formulations

Interfacial Phenomena and Emulsification Dynamics

The efficacy of propylene (B89431) glycol behenate (B1239552) in lipid-based drug delivery systems is largely dependent on its behavior at the oil-water interface, which governs the formation and stability of emulsions.

Propylene glycol esters of fatty acids function as non-ionic, oil-soluble surfactants. taylorfrancis.com In the formation of an emulsion, these excipients play a crucial role in lowering the interfacial tension between the oil and water phases. mdpi.com This reduction in interfacial tension decreases the free energy required to create new droplet surface area, facilitating the dispersion of one immiscible liquid into another with less energy input. mdpi.comdrug-dev.com

Once formed, the stability of emulsion droplets is paramount. Propylene glycol behenate contributes to stabilization by adsorbing at the oil-water interface, creating a film that acts as a barrier against droplet coalescence. nih.gov The orientation of the molecule at the interface—with the lipophilic behenic acid chain anchored in the oil phase and the more hydrophilic propylene glycol portion oriented towards the aqueous phase—provides steric hindrance, physically preventing droplets from aggregating. In solid lipid nanoparticle (SLN) systems, related behenate esters like glyceryl behenate are used to form a stable solid lipid matrix that entraps the drug. medipol.edu.trnih.gov The combination of different emulsifiers is often employed to prevent particle agglomeration more effectively. nih.gov

This compound and similar propylene glycol esters are key components in the formulation of microemulsions and nanoemulsions, which are advanced drug delivery systems known for enhancing the bioavailability of poorly soluble drugs. pharmaexcipients.comnih.gov These systems are characterized by extremely small droplet sizes, typically in the range of 20 to 200 nm for nanoemulsions. nih.govnih.gov

In self-emulsifying drug delivery systems (SEDDS) and self-nano-emulsifying drug delivery systems (SNEDDS), propylene glycol esters act as surfactants or co-surfactants. nih.govulster.ac.uk These isotropic mixtures of oils, surfactants, and co-solvents spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. nih.govnih.govijpsnonline.com The propylene glycol moiety in these esters can enhance the spontaneity of the emulsification process. researchgate.net The choice and ratio of the surfactant and co-surfactant are critical in determining the droplet size and the stability of the resulting nano-emulsion. nih.gov For instance, studies on nano-emulsions using propylene glycol diesters as the oil phase have successfully produced stable systems with mean droplet sizes as small as 33 nm. bibliotekanauki.pl

Table 1: Characteristics of Lipid-Based Nanoformulations Utilizing Behenate Esters and Propylene Glycol Derivatives This table presents findings from studies on related compounds to illustrate typical performance metrics.

| Formulation Type | Key Lipid Excipient(s) | Active Pharmaceutical Ingredient (API) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Glyceryl behenate, Poloxamer 407, Polyethylene (B3416737) glycol 4000 | Lopinavir | 214.5 ± 4.07 | - | 81.6 ± 2.3 | nih.gov |

| Solid Lipid Nanoparticles (SLNs) | Glyceryl behenate, Soy lecithin, Tween-80 | Troxerutin | 140.5 ± 1.02 | 0.218 ± 0.01 | - | mdpi.com |

| Nanoemulsion | Propylene glycol diesters, Polysorbate 80 | Geranic Acid | 33 | - | - | bibliotekanauki.pl |

Interaction with Active Pharmaceutical Ingredients (APIs)

This compound's utility extends to its direct interactions with APIs, influencing their solubility, dispersion, and stability within the formulation matrix.

A primary challenge in pharmaceutical development is the poor aqueous solubility of many modern APIs, which limits their bioavailability. taylorfrancis.com Lipid-based excipients like this compound are instrumental in overcoming this hurdle. pharmaexcipients.com They act as a lipophilic vehicle, dissolving or dispersing the API within the lipid matrix of the formulation. pharmaexcipients.com This is a core principle of lipid-based drug delivery systems (LBDDS), which maintain the drug in a solubilized state during its transit through the gastrointestinal tract, thereby improving absorption. nih.govpharmaexcipients.com

The propylene glycol component itself is a versatile solvent capable of dissolving a wide array of materials, including many poorly soluble drugs. globalrx.comelchemy.compharmaexcipients.comformulationbio.com This solvent capacity, combined with the lipophilic nature of the behenic acid chain, makes this compound an effective solubilizer. In SEDDS and SLN formulations, the drug is dissolved in the lipid phase before emulsification, ensuring it is delivered in a finely dispersed, high-surface-area form, which facilitates dissolution and absorption. nih.govijpsnonline.com

The interaction between the excipient and the API at a molecular level is critical for the stability of the final product. This compound, by dissolving the API in its lipid matrix, can prevent the API from converting into a less stable or less soluble physical state, such as a crystalline form. Maintaining the API in an amorphous or molecularly dispersed state within the lipid carrier is a key strategy for enhancing solubility and bioavailability. medipol.edu.tr

The stability of the API is also influenced by the physical properties of the excipient matrix. The long behenic acid chain of this compound contributes to the formation of a solid or semi-solid matrix at room temperature, which can physically entrap the API molecules. This solid matrix can protect the API from chemical degradation by limiting its mobility and exposure to reactive species. Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are used to characterize the solid-state properties of these lipid systems and confirm the dispersion state of the API within the excipient. nih.gov

Synergistic Effects with Co-Excipients

The performance of this compound is often enhanced through synergistic interactions with other excipients in the formulation, such as co-solvents and co-surfactants.

Propylene glycol itself is a widely used co-solvent in pharmaceutical formulations. nih.gov When used in combination with other surfactants, it can improve the formation and stability of emulsions. researchgate.net Studies have shown that adding propylene glycol can increase the fluidity of the interfacial layer, promoting the formation of smaller droplets and more stable microemulsions. nih.gov It can also reduce the total amount of surfactant needed to form a stable system. researchgate.netnih.gov

Combination with Co-surfactants and Co-solvents in Self-Emulsifying Systems

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents or co-surfactants, designed to spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. nih.gov The efficiency of these systems depends on the intricate interactions between their components.

In the context of SEDDS, this compound primarily serves as the lipid or oil phase. Due to its long behenate chain, it provides a lipophilic environment capable of solubilizing poorly water-soluble drugs. nih.gov The selection of the oil phase is a critical balance between its ability to dissolve the drug and its capacity to be readily emulsified. nih.gov Long-chain fatty acid esters, like behenates, are noted for their high solvent capacity for many lipophilic compounds. nih.gov

The interaction with co-solvents and co-surfactants is key to the performance of SEDDS. Co-solvents, such as propylene glycol and ethanol, and co-surfactants, which are typically medium-chain alcohols or glycols, play several synergistic roles: mdpi.comwisdomlib.org

Enhanced Fluidity and Dispersion: Co-solvents and co-surfactants reduce the interfacial tension between the oil and water phases, allowing for spontaneous emulsification. wisdomlib.org Propylene glycol, a common co-solvent, can increase the fluidity of the surfactant layer at the interface, promoting the formation of a stable and flexible microemulsion. nih.govijpjournal.com

Improved Surfactant Efficacy: They help to dissolve hydrophilic surfactants within the lipid phase, ensuring a homogenous formulation before dispersion. mdpi.com This is particularly important when using high concentrations of surfactants, which can be highly viscous. nih.gov

Interfacial Contribution: The propylene glycol moiety of the this compound molecule itself can contribute to the co-solvent effect at the oil-water interface. It can interact with the polar head groups of the primary surfactant through hydrogen bonding, which helps to expand the microemulsion region and stabilize the system. ijpjournal.com

The synergistic effect is evident when this compound is combined with a primary surfactant (e.g., polyethoxylated derivatives) and a co-solvent (e.g., additional propylene glycol). The long behenate chain anchors the molecule in the oil droplet, while its propylene glycol head orients toward the interface, complementing the action of the primary surfactant and co-solvent to lower the energy required for emulsification and form fine, stable droplets.

Table 1: Role of Components in a this compound-Based Self-Emulsifying System

| Component Category | Example Compound(s) | Role in Formulation | Interaction with this compound |

| Lipid Phase | This compound | Primary solvent for the lipophilic drug; forms the core of the emulsified droplets. | N/A |

| Primary Surfactant | Polyoxyl-35 Castor Oil, Tween 80 | Reduces interfacial tension; stabilizes the oil-in-water emulsion. | The surfactant adsorbs at the interface of the this compound droplets, preventing coalescence. |

| Co-solvent / Co-surfactant | Propylene Glycol, Ethanol, Transcutol® | Increases fluidity of the interfacial film; improves solubility of the surfactant in the oil and drug in the system. | Synergistically lowers interfacial tension; the propylene glycol moiety of the ester contributes to this effect at the interface. |

Interactions with Other Lipids and Gelling Agents in Formulation Matrixes

This compound's utility extends to solid and semi-solid formulations where it interacts with other lipids to form structured matrices or is dispersed within gel networks.

Interactions with Other Lipids:

In solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), a solid lipid matrix is formed to encapsulate active compounds. Glyceryl behenate, a structurally similar lipid, is widely used for this purpose due to the long behenate chain which allows for the formation of a stable, solid core. medipol.edu.trnih.govmdpi.comabo.fi When this compound is incorporated into a matrix with other solid lipids (e.g., glyceryl stearate (B1226849), cetyl palmitate, or glyceryl behenate itself), its structure influences the crystallinity of the matrix. abo.fi

Crystal Lattice Disruption: The presence of the propylene glycol group, as opposed to a glycerol (B35011) backbone, can create imperfections or less-ordered arrangements within the crystal lattice of the lipid matrix. This is a key principle in the design of NLCs, where a blend of solid and liquid lipids (or structurally different lipids) is used to increase drug loading capacity and prevent drug expulsion during storage. nih.gov

Matrix Formation: The long, saturated C22 chains of behenate can pack tightly with the fatty acid chains of other lipids, forming a solid core at physiological temperatures. This interaction is fundamental to the sustained-release characteristics of SLN and NLC formulations. medipol.edu.tr Studies on SLNs made with behenate esters show that the long fatty acid chain contributes to higher drug entrapment efficiency compared to shorter-chain lipids. medipol.edu.trabo.fi

Table 2: Research Findings on Behenate Esters in Solid Lipid Matrices

| Lipid Matrix Components | Formulation Type | Key Finding Related to Behenate Interaction | Reference |

| Glyceryl Behenate | SLN | Showed higher drug entrapment efficiency compared to glyceryl stearate due to a less ordered lipid crystal structure. | medipol.edu.trabo.fi |

| Glyceryl Dibehenate | SLN | Formed larger nanoparticles with higher entrapment and more sustained release compared to glyceryl stearate. | abo.fi |

| Glyceryl Behenate, Soy Lecithin | SLN | Formed stable nanoparticles with a homogenous size distribution, indicating good interaction between the lipid and surfactant. | mdpi.com |

| Glyceryl Behenate, Glyceryl Palmitostearate | SLN | Produced stable nanoparticles, with the behenate-based particles showing the smallest particle size among lipids tested. | researchgate.net |

Interactions with Gelling Agents:

When formulated into gels, this compound acts as a lipophilic or emulsifying component within a hydrophilic, cross-linked polymer network. The gelling agent (e.g., Carbomer, Hydroxypropyl Cellulose) forms the continuous phase, providing the structure and viscosity of the formulation. pccarx.com

Dispersed Phase Formation: As a water-insoluble ester, this compound would be present as a dispersed phase of oily or solid lipid droplets within the aqueous gel matrix. Its emulsifying properties would aid in its dispersion and stabilization within the gel.

Solvent Compatibility: The propylene glycol component of the ester shares chemical similarity with solvents often used in gel formulations. Propylene glycol itself is used as a solvent and humectant in many hydrogels and can be essential for hydrating certain gelling agents like Hydroxypropyl Cellulose (HPC). pccarx.com This compatibility can improve the homogeneity of the final formulation, ensuring the lipid phase is finely and evenly distributed throughout the polymer network.

The primary interaction is one of physical dispersion, where the gelling agent entraps and suspends the this compound particles, while the inherent emulsifying nature of the ester promotes a stable interface between the lipid and aqueous phases.

Formulation Design and Optimization Strategies Incorporating Propylene Glycol Behenate

Rational Excipient Selection Principles for Propylene (B89431) Glycol Behenate (B1239552) Integration

The successful integration of propylene glycol behenate into a formulation hinges on a rational selection of complementary excipients. As a lipophilic, waxy solid, this compound primarily functions as a lipid matrix former, an oil phase in emulsions, or a consistency-enhancing agent. The principles for selecting other excipients are guided by the intended dosage form and its desired performance characteristics.

Key considerations for excipient selection include:

Surfactants and Emulsifiers: When formulating emulsions, nanoemulsions, or self-emulsifying drug delivery systems (SEDDS), the choice of surfactant is critical. Surfactants are selected based on their hydrophilic-lipophilic balance (HLB) value, which must be compatible with this compound as the oil phase to ensure the formation of a stable emulsion. For instance, surfactants with higher HLB values (e.g., Polyoxyethylene (20) sorbitan (B8754009) monooleate, Polyoxyl-15-hydroxystearate) are often chosen for their ability to form stable oil-in-water emulsions.

Co-solvents and Co-surfactants: In lipid-based formulations like SEDDS, co-solvents or co-surfactants (e.g., propylene glycol, ethanol, polyethylene (B3416737) glycol 400) are often necessary. wjpmr.com These agents help to dissolve a high concentration of the drug in the lipid phase and improve the self-emulsification process upon dilution in aqueous media. The selection is based on miscibility with both the lipid (this compound) and the surfactant, as well as the ability to enhance drug solubility.

Polymers in Solid Dispersions: For solid dispersions prepared via techniques like hot-melt extrusion, polymers are selected to act as carriers or to modify the release profile. The polymer must be thermally stable at the processing temperatures required to melt this compound and should be miscible with the molten lipid-drug mixture to form a stable amorphous solid dispersion upon cooling. nih.gov

Adsorbents for Solidification: When converting a liquid lipid formulation containing this compound into a solid powder, solid carriers with high surface areas like porous silica (B1680970) (e.g., Neusilin) are used. wjpmr.com The choice of adsorbent depends on its oil-adsorbing capacity and its ability to maintain good flow properties after adsorption.

The overarching principle is to create a thermodynamically stable system where the drug remains dissolved or finely dispersed within the formulation matrix, ensuring physical and chemical stability and predictable performance. researchgate.net

Pseudo-Ternary Phase Diagram Construction for Self-Emulsifying Systems

Pseudo-ternary phase diagrams are essential tools for optimizing the component ratios in the development of self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS). researchgate.netwisdomlib.org These diagrams graphically represent the phase behavior of a three-component system: an oil phase, a surfactant, and a co-surfactant, at a constant temperature. The "pseudo" designation is used because the surfactant and co-surfactant are often mixed in a fixed ratio (Smix), effectively treating them as a single component.

The construction involves the aqueous titration method. protocols.io Various mixtures of the oil (e.g., this compound) and Smix are prepared at different weight ratios (e.g., 9:1, 8:2, ... 1:9). Each of these mixtures is then titrated dropwise with water while being constantly stirred. protocols.io The point at which the mixture becomes turbid or shows phase separation is noted. The compositions of oil, Smix, and water at these points are calculated and plotted on a triangular graph to delineate the boundaries of different phases. protocols.io The area within the diagram where clear, monophasic, and low-viscosity liquids form upon aqueous dilution represents the efficient self-emulsification region, which is the target for a successful formulation. wisdomlib.org

This systematic screening process allows formulators to identify the optimal concentration ranges of the lipid, surfactant, and co-surfactant that result in the desired nanoemulsion or microemulsion upon contact with gastrointestinal fluids.

Table 1: Illustrative Data for Pseudo-Ternary Phase Diagram Construction This table presents example data showing the visual observation of mixtures containing this compound (Oil), a Surfactant/Co-surfactant mix (Smix), and Water, used to map the self-emulsification region.

| Ratio of Oil:Smix (w/w) | Water Titrated (% w/w) | Observation | Phase Region |

| 9:1 | 5 | Turbid | Two-phase |

| 8:2 | 10 | Milky Emulsion | Coarse Emulsion |

| 7:3 | 15 | Bluish-white Emulsion | Nanoemulsion |

| 6:4 | 25 | Clear | Microemulsion |

| 5:5 | 40 | Clear | Microemulsion |

| 4:6 | 55 | Clear, low viscosity | Microemulsion |

| 3:7 | 65 | Gel-like | Gel |

| 2:8 | 45 | Clear | Microemulsion |

| 1:9 | 20 | Turbid upon standing | Phase Separation |

Advanced Formulation Methodologies

Design of Experiments (DoE) is a powerful statistical tool used for the systematic optimization of pharmaceutical formulations, moving away from the traditional one-variable-at-a-time approach. syngeneintl.comjddtonline.info In the context of formulations containing this compound, DoE allows for the simultaneous evaluation of multiple formulation and process variables (factors) to understand their individual and interactive effects on the final product's characteristics (responses). researchgate.netdovepress.com

The process begins with identifying the critical factors and responses.

Factors: These can include the concentration of this compound, the type and concentration of surfactants and co-surfactants, and process parameters like homogenization pressure or extrusion temperature. herts.ac.uk

Responses: These are the critical quality attributes (CQAs) of the formulation, such as particle size, polydispersity index (PDI), drug loading efficiency, zeta potential, and in vitro drug release rate. researchgate.net

Common DoE models like factorial designs (full or fractional) and response surface methodologies (e.g., Box-Behnken or central composite design) are employed. dovepress.com The design generates a set number of experimental runs with varying factor levels. After conducting these experiments, the data is analyzed to create mathematical models that describe the relationship between the factors and responses. syngeneintl.com These models can then be used to identify an optimal formulation composition and predict its performance, significantly reducing the number of experiments and resources required for development. jddtonline.info

Hot-Melt Extrusion (HME) is a solvent-free, continuous manufacturing process increasingly used to produce amorphous solid dispersions (ASDs), particularly for poorly water-soluble drugs. pharmtech.comd-nb.info this compound is a suitable excipient for HME due to its nature as a lipid carrier with a relatively low melting point. In this process, a mixture of the active pharmaceutical ingredient (API), this compound, and potentially other polymers or plasticizers is fed into an extruder. researchgate.net The extruder's heated barrel melts the this compound, allowing the API to dissolve or disperse within the molten lipid matrix. nih.gov The intense mixing provided by the rotating screws ensures a homogenous dispersion. The resulting extrudate is then cooled and solidified, trapping the API in a dispersed state, which can enhance its dissolution rate and bioavailability. d-nb.infonih.gov

Adsorption is another technique used to convert liquid lipid-based formulations into solid dosage forms. A liquid self-emulsifying system formulated with this compound as the lipid phase can be adsorbed onto the surface of an inert, porous solid carrier (an adsorbent) like silicon dioxide or magnesium aluminometasilicate. wjpmr.com This process results in a dry, free-flowing powder that can be filled into capsules or compressed into tablets. The technique combines the bioavailability enhancement advantages of the lipid formulation with the handling and stability benefits of a solid dosage form.

The preparation of nanocarriers, such as nanoemulsions and solid lipid nanoparticles (SLNs), often requires high-energy methods to reduce particle size to the nanometer range. Homogenization and ultrasonication are two primary techniques used for this purpose.

High-Pressure Homogenization (HPH): This method involves forcing a coarse emulsion (a pre-mixture of the molten lipid phase, including this compound, the aqueous phase, and a surfactant) through a narrow gap at very high pressure. The intense shear stress, cavitation, and turbulent flow cause the disruption of larger droplets into nanoparticles. The process can be performed using either hot or cold homogenization techniques.

Ultrasonication: This technique applies high-intensity ultrasonic waves (typically >20 kHz) to the coarse emulsion. nih.gov The acoustic energy induces cavitation—the formation, growth, and collapse of microscopic bubbles. nih.gov This collapse generates powerful shockwaves and shear forces that effectively break down large lipid globules into nanosized particles. nih.govmonash.edu The size of the resulting nanoparticles can be controlled by adjusting parameters such as sonication time and power intensity. nih.gov

Both methods are effective in producing uniform and stable nanodispersions where this compound can act as a key component of the lipid core.

Long-Term Physical and Chemical Stability Assessment of this compound Formulations

Assessing the long-term stability of formulations containing this compound is a regulatory requirement and is crucial for ensuring the product remains effective and consistent throughout its shelf life. Stability studies are conducted under controlled conditions as defined by the International Council for Harmonisation (ICH) guidelines, typically involving storage at various temperatures and relative humidity (RH) levels (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability). biopharma-asia.com

The assessment covers both physical and chemical stability:

Physical Stability: This involves monitoring the formulation for any changes in its physical appearance and properties. For liquid formulations like nanoemulsions, key parameters include monitoring for phase separation, creaming, or cracking. Quantitative measurements of particle size, polydispersity index (PDI), and zeta potential are performed at predetermined time points, as any significant change can indicate instability (e.g., particle aggregation). For semi-solid and solid formulations, changes in appearance, color, viscosity, hardness, and dissolution profile are evaluated. ugm.ac.id

Table 2: Example of an Accelerated Stability Study Protocol and Results This table illustrates typical parameters and acceptance criteria for a 6-month accelerated stability study of a nanoemulsion formulated with this compound.

| Test Parameter | Acceptance Criteria | Initial | 1 Month | 3 Months | 6 Months |

| Physical Appearance | Clear, opalescent liquid, free from visible particulates | Conforms | Conforms | Conforms | Conforms |

| pH | 5.5 - 6.5 | 6.1 | 6.1 | 6.0 | 5.9 |

| Mean Particle Size (nm) | Report Value (NMT 200 nm) | 145 | 148 | 152 | 155 |

| Polydispersity Index (PDI) | NMT 0.3 | 0.21 | 0.22 | 0.22 | 0.24 |

| Assay (Drug Content, %) | 95.0% - 105.0% of label claim | 100.2% | 99.8% | 99.5% | 98.9% |

| Related Substances (%) | Total Impurities NMT 1.0% | 0.15% | 0.18% | 0.25% | 0.35% |

Assessment of Physical Stability (e.g., Phase Separation, Precipitation)

The physical stability of formulations incorporating this compound, particularly in disperse systems like emulsions and solid lipid nanoparticles (SLNs), is critical for ensuring product quality and performance. Physical instability can manifest as phase separation (creaming or sedimentation), flocculation, coalescence, or precipitation of components, leading to a non-homogenous and potentially ineffective product. A systematic assessment of physical stability is therefore a fundamental aspect of formulation design.

The evaluation of physical stability involves monitoring key physical parameters over time, often under accelerated storage conditions (e.g., elevated temperatures) to predict long-term shelf life. Common assessment techniques include:

Macroscopic and Microscopic Observation: Visual inspection is the primary step to detect obvious signs of instability such as creaming, sedimentation, or the formation of visible precipitates. Light microscopy can provide further insight into the microstructure of the formulation, revealing phenomena like particle aggregation (flocculation) or the growth of crystals.

Particle Size and Polydispersity Index (PDI) Analysis: Dynamic Light Scattering (DLS) is a widely used technique to measure the mean particle size and the PDI of colloidal systems. A stable formulation is expected to maintain a consistent particle size and a low PDI over its shelf life. A significant increase in particle size can indicate instability issues such as aggregation or Ostwald ripening.

Zeta Potential Measurement: The zeta potential is an indicator of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. A sufficiently high absolute zeta potential (typically > |30| mV) is generally desired for electrostatically stabilized systems, as it helps to prevent particle aggregation and maintain the stability of the dispersion.

Rheological Analysis: Changes in the viscosity and flow behavior of a formulation can signify underlying structural changes. Rheological measurements can detect alterations in the formulation's consistency that may be related to instability.

The following table illustrates a hypothetical stability study design for a nanoemulsion formulation containing this compound, outlining the parameters tested under different storage conditions.

| Parameter | Specification | Storage Condition | Initial | 1 Month | 3 Months | 6 Months |

|---|---|---|---|---|---|---|

| Appearance | Homogeneous, white emulsion, no visible separation | 5°C ± 3°C | Pass | Pass | Pass | Pass |

| 25°C ± 2°C / 60% ± 5% RH | Pass | Pass | Pass | Pass | ||

| 40°C ± 2°C / 75% ± 5% RH | Pass | Pass | Pass | Slight Creaming | ||

| Mean Particle Size (nm) | 150 - 250 nm | 5°C ± 3°C | 180.5 | 181.2 | 182.5 | 183.1 |

| 25°C ± 2°C / 60% ± 5% RH | 180.5 | 182.4 | 185.9 | 188.7 | ||

| 40°C ± 2°C / 75% ± 5% RH | 180.5 | 188.6 | 199.8 | 225.4 | ||

| Zeta Potential (mV) | ≤ -30 mV | 5°C ± 3°C | -35.2 | -34.9 | -35.1 | -34.5 |

| 25°C ± 2°C / 60% ± 5% RH | -35.2 | -34.1 | -32.8 | -31.5 | ||

| 40°C ± 2°C / 75% ± 5% RH | -35.2 | -31.5 | -28.7 | -25.4 |

Chemical Degradation Pathways and Mitigation Strategies

This compound, as an ester of propylene glycol and behenic acid, is susceptible to chemical degradation, which can compromise the quality, efficacy, and safety of the final product. Understanding the potential degradation pathways is essential for developing robust formulations and defining appropriate storage conditions. The primary chemical degradation route for this compound is hydrolysis of its ester linkage.

Hydrolysis: This is the most probable degradation pathway, involving the cleavage of the ester bond in the presence of water to yield propylene glycol and behenic acid. cir-safety.org This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is significantly influenced by the pH of the formulation and the storage temperature. Formulations with pH values at the extremes (either highly acidic or highly alkaline) will exhibit accelerated rates of hydrolysis. At high temperatures, the kinetic energy of the molecules increases, leading to a faster reaction rate. cir-safety.org For instance, studies on similar compounds like propylene glycol stearate (B1226849) have shown that at very high temperatures (above 300°C), the ester linkage is broken. cir-safety.org

Oxidation: While behenic acid is a saturated fatty acid and therefore relatively stable against oxidation, oxidative degradation can still be a concern. Oxidation may be initiated by exposure to light, heat, or the presence of metal ion catalysts. The propylene glycol moiety itself can also undergo oxidation at high temperatures, leading to the formation of degradation products such as propionaldehyde, lactic acid, pyruvic acid, and acetic acid. nih.gov

Mitigation Strategies: To ensure the chemical stability of formulations containing this compound, several mitigation strategies can be employed:

pH Control: Maintaining the pH of the formulation within a neutral or near-neutral range where the ester is most stable is a key strategy to minimize hydrolytic degradation. This is typically achieved through the use of appropriate buffer systems.

Use of Antioxidants: To prevent oxidative degradation, antioxidants can be incorporated into the formulation. These agents can act as free radical scavengers or chelating agents to inhibit the initiation and propagation of oxidative reactions.

Protection from Light and Oxygen: Packaging the formulation in light-resistant containers and manufacturing under an inert atmosphere (e.g., nitrogen) can effectively reduce degradation initiated by photolysis and oxidation.

Temperature Control: Storing the product at controlled, and often reduced, temperatures will slow down the rates of both hydrolysis and oxidation, thereby extending the shelf life of the product. nih.gov

The following table summarizes the potential chemical degradation pathways for this compound and the corresponding strategies for mitigation.

| Degradation Pathway | Description | Contributing Factors | Mitigation Strategies |

|---|---|---|---|

| Hydrolysis | Cleavage of the ester bond to form propylene glycol and behenic acid. | - Extreme pH (acidic or alkaline)

| - Formulation at optimal pH (typically near neutral)

|

| Oxidation | Degradation of the propylene glycol moiety or fatty acid chain by reactive oxygen species. | - Exposure to oxygen

| - Inclusion of antioxidants

|

Advanced Applications in Drug Delivery and Pharmaceutical Technology Research

Propylene (B89431) Glycol Behenate (B1239552) in Self-Emulsifying Drug Delivery Systems (SEDDS/SNEDDS) Research

Self-emulsifying drug delivery systems (SEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants or co-solvents that spontaneously form oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. mdpi.comnih.gov These systems are a promising strategy for enhancing the oral delivery of poorly water-soluble drugs. nih.gov

Research indicates that fatty acid esters of propylene glycol are employed in the formulation of lipidic drug delivery systems. mdpi.com While direct and extensive research specifically singling out propylene glycol behenate is not heavily documented, its classification as a propylene glycol fatty acid ester makes it a relevant component for such systems. Propylene glycol esters like propylene glycol monolaurate and propylene glycol monocaprylate are utilized as part of the oil or co-surfactant phase in SEDDS formulations. biomedpharmajournal.orgsci-hub.box

Enhancement of Oral Bioavailability of Lipophilic Compounds through SEDDS

A significant challenge in oral drug delivery is the poor aqueous solubility of many lipophilic compounds, which limits their dissolution and subsequent absorption, leading to low bioavailability. nih.govpharmaexcipients.com SEDDS address this issue by presenting the drug in a solubilized form within a lipidic formulation, which then disperses in the gastrointestinal tract to form fine oil droplets. mdpi.com This increases the surface area for drug release and absorption.

Table 1: Examples of Propylene Glycol Esters in SEDDS and their Effect on Bioavailability

| Propylene Glycol Ester | Drug | System | Key Finding |

| Propylene Glycol Monolaurate | Coenzyme Q10 | SEDDS | Resulted in a twofold higher oral bioavailability in dogs compared to a powder formulation. sci-hub.box |

| Propylene Glycol Monocaprylate | Generic | SNEDDS | Selected as an oil phase in the development of Self-Nanoemulsifying Drug Delivery Systems. ujpronline.com |

| Propylene Glycol | Resveratrol | SEDDS | Used as a cosurfactant to create a SEDDS that enhanced the dissolution rate of the drug. nih.gov |

Controlled Drug Release Mechanisms in SEDDS Formulations

While SEDDS are often designed for rapid drug release to enhance absorption, there is growing research into modifying these systems for controlled or sustained release. nih.gov This can be achieved by incorporating polymers or other rate-controlling excipients into the formulation. The release of a drug from a SEDDS formulation is a complex process governed by the partitioning of the drug between the oil and aqueous phases, the droplet size of the emulsion, and the digestion of lipid components by gastrointestinal enzymes. researchgate.net

The choice of lipids and surfactants, including propylene glycol esters, influences the stability and drug release characteristics of the resulting emulsion. For example, the release of propylene glycol from the oily droplets of a SEDDS has been observed to facilitate the emulsification process. researchgate.net By carefully selecting the components, formulations can be designed to release the drug at a specific rate. Research into supersaturable SEDDS (S-SEDDS) aims to maintain a high drug concentration in the gastrointestinal tract for an extended period, which can lead to improved absorption. nih.gov The incorporation of precipitation inhibitors can prevent the drug from crystallizing out of solution, thereby sustaining its availability for absorption. nih.gov

This compound in Solid Lipid Nanoparticle (SLN) and Nanostructured Lipid Carrier (NLC) Research

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are colloidal drug delivery systems where the lipid matrix is solid at body temperature. nih.govnih.gov SLNs are produced from solid lipids, while NLCs are a second generation of these nanoparticles that contain a blend of solid and liquid lipids, creating a less ordered lipid matrix. nih.govnih.gov This imperfect crystal structure in NLCs can lead to higher drug loading capacity and reduced drug expulsion during storage. nih.gov

While glyceryl behenate is a commonly used solid lipid in SLN and NLC formulations, specific research on this compound in this context is limited in the available literature. nih.govmedipol.edu.tr However, related compounds like propylene glycol monopalmitate have been studied in the fabrication of SLNs. researchgate.net

Lipid Matrix Engineering for Enhanced Drug Entrapment

The efficiency of drug entrapment within SLNs and NLCs is a critical parameter that depends on the solubility of the drug in the lipid melt, the structure of the lipid matrix, and the method of preparation. nih.govnih.gov The selection of lipids is crucial; for instance, lipids like glyceryl behenate, which contain a mixture of mono-, di-, and triglycerides, tend to form less ordered crystals, which can result in higher drug entrapment compared to highly pure triglycerides like tristearin. medipol.edu.tr

In NLCs, the inclusion of a liquid lipid disrupts the crystal lattice of the solid lipid, creating more imperfections and thus more space to accommodate drug molecules. ujpronline.comnih.gov This strategy has been shown to significantly increase the entrapment efficiency. ujpronline.com The ratio of solid lipid to liquid lipid is a key formulation variable that is optimized to maximize drug loading and stability. nih.gov A strong affinity between the solid and liquid lipids is also important for ensuring high entrapment efficiency. ujpronline.com

Table 2: Components and Entrapment Efficiency in Lipid Nanoparticles

| Nanoparticle Type | Solid Lipid | Liquid Lipid/Modifier | Drug | Entrapment Efficiency (%) |

| SLN | Glyceryl Behenate | - | Haloperidol | 79.46 ± 1.97% scielo.br |

| SLN | Glyceryl Behenate & Stearic Acid | - | Hydrophilic/Amphiphilic Drug | 84.03 ± 1.10% google.com |

| NLC | Monostearin | Caprylic/Capric Triglycerides | Clobetasol Propionate | Increased with higher liquid lipid content researchgate.net |

| SLN | Propylene Glycol Monopalmitate & Glyceryl Monostearate | - | Curcumin | Not specified researchgate.net |

Modulation of Drug Release Kinetics from SLN/NLC Systems

SLNs and NLCs are effective vehicles for controlling the release of encapsulated drugs. The solid nature of the lipid matrix hinders the mobility of the drug, leading to a sustained release profile. The drug can be released through diffusion from the lipid matrix, degradation of the lipid matrix by enzymes in the body, or a combination of both. mdpi.com

The composition of the lipid matrix plays a significant role in modulating the drug release kinetics. For NLCs, the presence of liquid lipids can create a faster initial release (burst release) followed by a more sustained release phase, as the drug molecules in the outer layers and in the oily nanocompartments are released more readily. mdpi.com The release profiles can be fitted to various kinetic models, such as the Higuchi and Korsmeyer-Peppas models, to understand the underlying release mechanisms. mdpi.com For example, studies on hydrochlorothiazide-loaded NLCs showed that the release data fitted well with both Higuchi and Korsmeyer-Peppas models, indicating a diffusion-controlled release mechanism. mdpi.com

Research on Topical and Transdermal Delivery Systems utilizing this compound

Topical and transdermal drug delivery systems offer an alternative route of administration that can provide local effects or systemic absorption while avoiding first-pass metabolism. mdpi.com Propylene glycol is a well-known penetration enhancer used in topical formulations to increase the permeation of drugs through the stratum corneum, the main barrier of the skin. nih.govnih.gov

While there is extensive research on propylene glycol as a penetration enhancer, direct studies on this compound for topical or transdermal delivery are not widely available in the reviewed literature. However, the principles of using propylene glycol and fatty acid esters in topical formulations can provide insights into the potential role of this compound. Propylene glycol works by interacting with the lipids in the stratum corneum, increasing their mobility and disorder, which facilitates the transport of drugs across the skin. nih.govresearchgate.net It can also act as a co-solvent, increasing the solubility of the drug in the formulation. nih.gov

The esterification of propylene glycol with a long-chain fatty acid like behenic acid would result in a more lipophilic molecule. This could influence its interaction with the skin and its properties as a vehicle component. In topical formulations, such lipidic compounds can form an occlusive layer on the skin, which can increase skin hydration and enhance the penetration of the active ingredient. nih.gov For instance, a study evaluating menthol (B31143) and propylene glycol in a dual drug-loaded system found that both could improve the skin permeability of the drugs. scispace.com The specific properties of this compound would need to be investigated to determine its efficacy as a component in topical and transdermal delivery systems.

Investigation of Permeation Enhancement Mechanisms

The precise mechanisms by which this compound enhances the permeation of active pharmaceutical ingredients (APIs) through the skin are not extensively detailed in dedicated studies of the ester itself. However, its chemical structure as an ester of propylene glycol and behenic acid allows for an understanding of its likely mechanisms based on the well-documented effects of its constituent parts.

Propylene glycol (PG) is a widely recognized penetration enhancer. google.comgoogle.com Its mechanism is multifactorial and includes:

Interaction with the Stratum Corneum (SC) : PG can penetrate the skin and partition into the SC, the primary barrier to drug absorption. google.com

Disruption of Lipid Lamellae : Molecular dynamics simulations have shown that PG localizes in the hydrophilic headgroup regions of the lipid bilayer in the SC. google.comgoogle.com This interaction can disrupt the highly organized lipid structure, increasing the fluidity and disorder of the lipid bilayers.

Solvent Action : PG can act as a co-solvent for APIs within the formulation, increasing the thermodynamic activity of the drug and thus enhancing the driving force for its partitioning into the skin. google.com

Hydration : The hygroscopic nature of PG can draw water into the corneocytes, potentially swelling them and altering the skin's barrier properties.

Behenic acid, a C22 saturated fatty acid, also contributes to permeation enhancement. Long-chain fatty acids are known to integrate into the lipid bilayers of the stratum corneum. This incorporation can disrupt the tight packing of the intercellular lipids, creating defects or more fluid regions through which drug molecules can pass more easily.

Therefore, this compound likely employs a synergistic mechanism. The propylene glycol moiety can hydrate (B1144303) the stratum corneum and act as a solvent, while the long behenic acid tail can fluidize the lipid matrix. This dual action can effectively reduce the diffusional resistance of the skin barrier to a variety of drug compounds. The presence of propylene glycol has been shown to be fundamental for the enhancer effect of other molecules, indicating a synergistic relationship.

Table 1: Proposed Permeation Enhancement Mechanisms of this compound Constituents

| Component | Mechanism of Action | Research Finding |

| Propylene Glycol | Interacts with and disrupts the stratum corneum lipid bilayer; acts as a co-solvent for the drug. google.com | Localizes in the hydrophilic headgroup regions of the lipid interface, increasing lipid tail disorder. google.com |

| Alters the lipidic order to a more disordered structure. | Synchrotron-Based Fourier Transform Infrared microspectroscopy showed PG alters the lipid structure in deeper skin layers. | |

| Behenic Acid (Fatty Acid) | Integrates into and fluidizes the intercellular lipid matrix of the stratum corneum. | Long-chain fatty acids are known to disrupt the packing of SC lipids, enhancing drug flow. |

Formulation of Semisolid and Liquid Topical Preparations

This compound serves as a valuable excipient in the formulation of semisolid and liquid topical preparations such as creams, lotions, and ointments. Its physical form as a wax-like solid at room temperature lends itself to various functional roles in these dermatological and cosmetic products.

In these formulations, it primarily functions as:

Emollient : The long fatty acid chain of behenic acid imparts significant emollient properties. When applied to the skin, it helps to soften and soothe, leaving the skin feeling conditioned rather than greasy.

Texture Enhancer and Thickening Agent : As a waxy substance, it contributes to the viscosity and body of semisolid preparations. It helps to create a desirable consistency that spreads smoothly and evenly across the skin surface.

Emulsifier/Stabilizer : As an ester of a diol (propylene glycol) and a fatty acid, it possesses amphiphilic properties, allowing it to act as a co-emulsifier or stabilizer in oil-in-water or water-in-oil emulsions. It helps to prevent the separation of the oil and water phases, ensuring the stability and homogeneity of the product.

The use of propylene glycol as a component in topical formulations is widespread, where it functions as a solvent, humectant, and preservative. This compound builds upon these functions, integrating the lipid nature of behenic acid to create a multifunctional excipient that improves both the aesthetic qualities and the stability of topical products. It is often found in moisturizers, body lotions, and cream cleansers.

Table 2: Functional Roles of this compound in Topical Formulations

| Function | Description | Benefit in Formulation |

| Emollient | Softens and soothes the skin. | Provides a conditioned, non-greasy skin feel. |

| Texture Enhancer | Contributes to the viscosity and consistency of the product. | Ensures smooth, even application. |

| Stabilizer | Acts as a co-emulsifier to maintain the integrity of emulsions. | Prevents phase separation and improves product shelf-life. |

| Vehicle | Can act as a carrier for active pharmaceutical ingredients. | Facilitates the uniform distribution of the API on the skin. |

Emerging Applications of this compound in Novel Drug Delivery Modalities

Beyond traditional topical formulations, the pharmaceutical sciences are exploring this compound for its potential in more advanced and novel drug delivery systems.

Role in Targeted Delivery System Development

This compound is being investigated as a key component in lipid-based nanoparticle systems, particularly Solid Lipid Nanoparticles (SLNs). SLNs are colloidal carriers made from a solid lipid matrix, and they offer advantages such as controlled drug release and the ability to target specific sites.